molecular formula C10H8ClN B3059318 7-(Chloromethyl)quinoline CAS No. 97850-40-3

7-(Chloromethyl)quinoline

Cat. No.: B3059318
CAS No.: 97850-40-3
M. Wt: 177.63 g/mol
InChI Key: LZTNYGWHNOXGHW-UHFFFAOYSA-N
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Description

7-(Chloromethyl)quinoline is a chemical compound belonging to the quinoline family, characterized by a quinoline ring with a chloromethyl group attached at the seventh position. Quinolines are nitrogen-containing heterocyclic compounds that have significant applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry due to their diverse biological activities and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)quinoline typically involves the chloromethylation of quinoline. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid under acidic conditions. This reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the quinoline ring to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids may be used to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions: 7-(Chloromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-(Chloromethyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, its antimicrobial activity could involve the inhibition of bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: 7-(Chloromethyl)quinoline is unique due to the presence of the chloromethyl group at the seventh position, which imparts distinct reactivity and biological activity compared to other quinoline derivatives. This specific substitution pattern can influence the compound’s interaction with biological targets and its chemical behavior in synthetic applications .

Properties

IUPAC Name

7-(chloromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTNYGWHNOXGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CCl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556834
Record name 7-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97850-40-3
Record name 7-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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